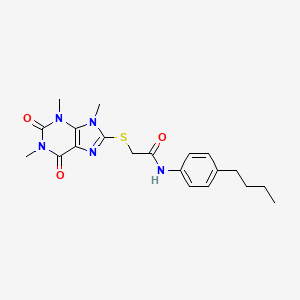
N-(4-butylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as BPTSA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTSA is a sulfanylacetamide derivative that has been synthesized using a unique method that involves the reaction of 4-butylphenylamine with 8-mercaptotheophylline.
Applications De Recherche Scientifique
Pharmacological Evaluation and Synthesis
A study on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including the compound of interest, as glutaminase inhibitors reveals their potential in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models due to their potent and selective allosteric inhibition of kidney-type glutaminase (GLS) (Shukla et al., 2012). This highlights the compound's significance in exploring therapeutic potentials for cancer treatment.
Antimicrobial Studies
Research on sulfanilamide derivatives, including the structure of interest, has shown their characteristics through synthesis and characterization. However, these compounds exhibited no significant antibacterial activity against various bacterial strains and lacked antifungal activity (Lahtinen et al., 2014). This suggests a specific application spectrum and the necessity for further modifications to enhance their antimicrobial efficacy.
Toxicological and Anti-inflammatory Investigations
Investigations into compounds with similar structural motifs have explored their toxicological impacts and potential anti-inflammatory properties. For instance, novel antiarthritic agents with a gamma-sultam skeleton, possibly related to the compound of interest, demonstrated inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, alongside production suppression of interleukin-1 in vitro, marking them as promising antiarthritic drug candidates (Inagaki et al., 2000).
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-5-6-7-13-8-10-14(11-9-13)21-15(26)12-29-19-22-16-17(23(19)2)24(3)20(28)25(4)18(16)27/h8-11H,5-7,12H2,1-4H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZDTFIEWVCJNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

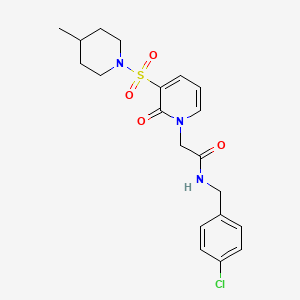
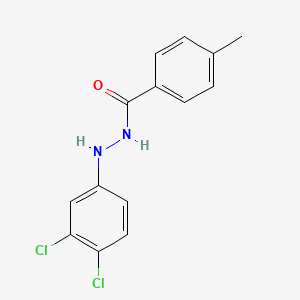
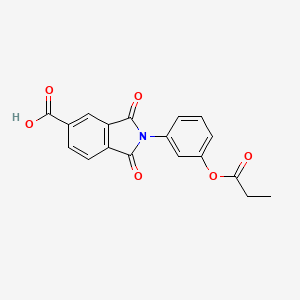
![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)

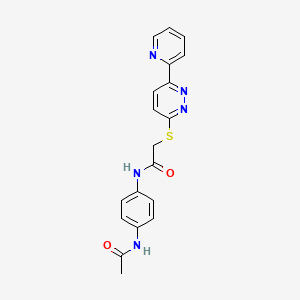
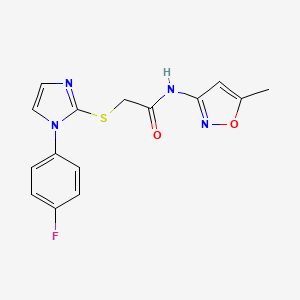
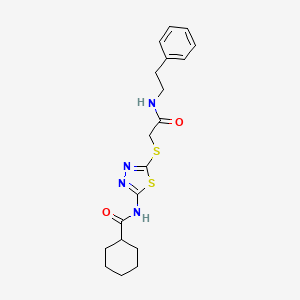
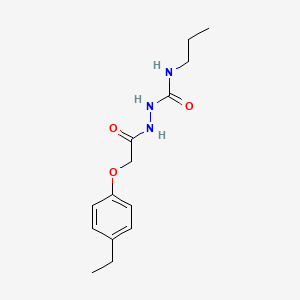
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
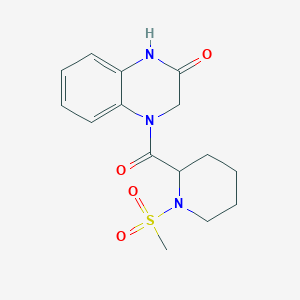
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
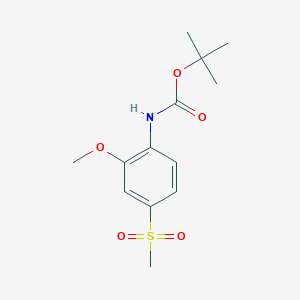
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)